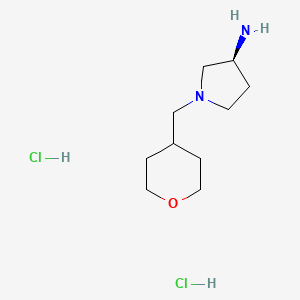

(S)-1-(Oxan-4-ylmethyl)pyrrolidin-3-amine dihydrochloride

Description

Properties

IUPAC Name |

(3S)-1-(oxan-4-ylmethyl)pyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O.2ClH/c11-10-1-4-12(8-10)7-9-2-5-13-6-3-9;;/h9-10H,1-8,11H2;2*1H/t10-;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLFNTODPKFTWAK-XRIOVQLTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)CC2CCOCC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1N)CC2CCOCC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Oxan-4-ylmethyl)pyrrolidin-3-amine dihydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino alcohol.

Introduction of the Oxan-4-ylmethyl Group: This step involves the alkylation of the pyrrolidine ring with an oxan-4-ylmethyl halide under basic conditions.

Resolution of Enantiomers: The chiral center in the pyrrolidine ring necessitates the resolution of enantiomers, which can be achieved using chiral chromatography or crystallization techniques.

Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated systems for enantiomeric resolution and salt formation can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Oxan-4-ylmethyl)pyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the oxan-4-ylmethyl group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyrrolidine nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

Oxidation: N-oxides of the pyrrolidine ring.

Reduction: Hydroxylated derivatives.

Substitution: Various N-substituted pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

(S)-1-(Oxan-4-ylmethyl)pyrrolidin-3-amine dihydrochloride is primarily used as a research reagent in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural features allow it to interact with biological targets, making it valuable for:

- Drug Development : The compound is investigated for its potential as a lead compound in the synthesis of novel pharmaceuticals targeting various diseases.

Neuropharmacology

Research indicates that compounds similar to this compound may exhibit effects on neurotransmitter systems. Studies are exploring:

- Cognitive Enhancers : Investigations into its effects on memory and learning processes.

Synthetic Chemistry

The compound serves as an intermediate in synthetic pathways for creating more complex molecules. Its utility includes:

- Building Block for Synthesis : Used in the synthesis of other biologically active compounds, facilitating the development of new chemical entities.

Case Study 1: Neuropharmacological Investigations

A study published in a peer-reviewed journal examined the effects of this compound on cognitive functions in animal models. The results indicated improved memory retention and enhanced learning capabilities when administered at specific dosages.

Case Study 2: Synthesis of Novel Therapeutics

In another research project, scientists utilized this compound as a precursor to synthesize a series of derivatives aimed at treating neurodegenerative diseases. The derivatives exhibited promising bioactivity, leading to further exploration in clinical settings.

Summary of Research Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Used as a lead compound for drug development. |

| Neuropharmacology | Investigated for cognitive enhancement properties. |

| Synthetic Chemistry | Acts as an intermediate for synthesizing complex molecules. |

Mechanism of Action

The mechanism of action of (S)-1-(Oxan-4-ylmethyl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes the structural and physicochemical properties of (S)-1-(Oxan-4-ylmethyl)pyrrolidin-3-amine dihydrochloride and related compounds:

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Substituent/Feature |

|---|---|---|---|---|

| This compound (Target) | 1286209-15-1 | C10H22Cl2N2O | 257.20 | Oxan-4-ylmethyl group (tetrahydropyran), dihydrochloride salt, S-configuration |

| (3S)-1-[(Pyridin-4-yl)methyl]pyrrolidin-3-amine dihydrochloride | 2639388-90-0 | C10H16ClN3 | 213.71 | Pyridin-4-ylmethyl group (aromatic nitrogen), dihydrochloride salt |

| (4-Chloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride | 1431966-72-1 | C11H16Cl2N2 | 247.17 | 4-Chlorobenzyl group (lipophilic aromatic), hydrochloride salt |

| 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride | 1193388-05-4 | C9H13N3·2HCl | 236.14 | Pyrrolidin-1-yl attached to pyridin-3-amine, dihydrochloride salt |

| Diethyl-[6-((S)-pyrrolidin-3-yloxy)-pyrimidin-4-yl]-amine hydrochloride | 1354954-33-8 | C11H19ClN4O | 274.75 | Pyrrolidin-3-yloxy linked to pyrimidine, diethylamine substituent, hydrochloride salt |

Physicochemical and Functional Comparisons

Solubility and Salt Forms

- The target compound and its analogues (e.g., 2639388-90-0, 1193388-05-4) are dihydrochloride salts, ensuring high water solubility for in vitro assays or parenteral formulations .

Stereochemical and Electronic Effects

- The S-configuration in the target compound and 1431966-72-1 is critical for binding enantioselective targets (e.g., GPCRs, ion channels).

- The pyridin-4-ylmethyl group (2639388-90-0) introduces aromaticity and hydrogen-bonding capability via the pyridine nitrogen, which may enhance interactions with π-stacking motifs in enzymes .

- The oxan-4-ylmethyl group in the target compound provides a polar ether oxygen, improving solubility while maintaining moderate lipophilicity for membrane permeability .

Pharmacological Implications

- Target compound : The oxane ring’s conformational flexibility may optimize binding to flexible active sites (e.g., neurotransmitter transporters) .

- Pyrimidine derivative (1354954-33-8): The pyrimidine scaffold and ether linkage could enhance kinase inhibition but may reduce metabolic stability due to oxidative susceptibility .

- 4-Chlorobenzyl analogue (1431966-72-1): High lipophilicity favors blood-brain barrier penetration, making it a candidate for CNS-targeted drugs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-1-(Oxan-4-ylmethyl)pyrrolidin-3-amine dihydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves reductive amination between oxan-4-ylmethyl ketone and (S)-pyrrolidin-3-amine, followed by dihydrochloride salt formation. Optimization includes:

- Catalyst Selection : Use sodium triacetoxyborohydride (STAB) or cyanoborohydride for stereochemical retention .

- Solvent Systems : Polar aprotic solvents (e.g., DMF) improve intermediate solubility, while methanol/water mixtures enhance salt precipitation .

- Purification : Reverse-phase HPLC or ion-exchange chromatography ensures high purity (>98%), with LC-MS for intermediate tracking .

Q. How can researchers confirm the stereochemical integrity of the (S)-enantiomer during synthesis and characterization?

- Methodological Answer :

- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol gradients to resolve enantiomers .

- Optical Rotation : Compare experimental [α]D values with literature data for validation.

- X-ray Crystallography : Resolve crystal structures of intermediates (e.g., free base) to confirm absolute configuration .

Q. What stability considerations are critical for storing and handling this compound in aqueous and solid-state conditions?

- Methodological Answer :

- Aqueous Stability : Avoid prolonged exposure to basic pH (>8), which may hydrolyze the oxane ring. Use buffered solutions (pH 4–6) for in vitro assays .

- Solid-State Stability : Store under inert gas (argon) at –20°C to prevent hygroscopic degradation. Monitor via TGA/DSC for decomposition thresholds .

Advanced Research Questions

Q. How does the stereochemistry of the pyrrolidine moiety influence binding affinity in target receptors, and how can conflicting pharmacological data be resolved?

- Methodological Answer :

- Docking Studies : Compare (S)- and (R)-enantiomers using molecular dynamics simulations (e.g., AutoDock Vina) to identify steric clashes or hydrogen-bonding disparities .

- Functional Assays : Use radioligand binding (e.g., TR-FRET) to quantify IC50 differences. Contradictions may arise from off-target effects; validate via CRISPR knockouts .

Q. What strategies are effective for resolving discrepancies between in vitro potency and in vivo efficacy of this compound?

- Methodological Answer :

- PK/PD Modeling : Correlate plasma exposure (AUC) with target engagement using microdialysis in rodent models. Adjust dosing regimens to account for blood-brain barrier permeability .

- Metabolite Screening : Identify active metabolites via LC-HRMS in hepatocyte incubations. For example, N-oxidation of the pyrrolidine ring may alter activity .

Q. How can researchers design analogs to mitigate oxidative metabolism while retaining target affinity?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the oxane ring with tetrahydropyran or spirocyclic ethers to block CYP3A4-mediated oxidation .

- Deuterium Labeling : Introduce deuterium at metabolically labile C-H bonds (e.g., α to the amine) to slow clearance .

Q. What analytical techniques are recommended for detecting trace impurities in bulk batches, and how are specification limits validated?

- Methodological Answer :

- HPLC-UV/ELSD : Use gradient methods with C18 columns (e.g., Agilent Zorbax) to resolve process-related impurities (e.g., des-methyl byproducts) .

- ICH Guidelines : Set impurity thresholds at ≤0.15% via accelerated stability studies (40°C/75% RH for 6 months) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

- Methodological Answer :

- Solvent Screening : Perform shake-flask experiments with USP buffers and logP measurements (e.g., octanol/water partitioning). Note that dihydrochloride salts exhibit higher aqueous solubility (~50 mg/mL at pH 5) but poor solubility in chloroform .

- Co-solvency Studies : Use PEG-400 or cyclodextrins to enhance solubility in preclinical formulations .

Q. What experimental approaches validate contradictory cytotoxicity findings in primary vs. cancer cell lines?

- Methodological Answer :

- Cell Panel Screening : Test across diverse lines (e.g., NCI-60) to identify tissue-specific toxicity. Use RNA-seq to correlate gene expression (e.g., ABC transporters) with resistance .

- Mechanistic Studies : Employ caspase-3/7 assays and mitochondrial membrane potential probes (JC-1 dye) to distinguish apoptosis from necrosis .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.